ethyl 4-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)benzoate
Description
Ethyl 4-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)benzoate (hereafter referred to as the target compound) is a purine derivative characterized by a 1,3-dimethylxanthine core linked via an acetamido bridge to an ethyl benzoate moiety (Figure 1). Its synthesis involves alkylation of 1,3-dimethylxanthine with ethyl chloroacetate, followed by hydrolysis and acylation with arylpiperazinoalkylamines . Purine derivatives are renowned for their diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects . This article compares the target compound with structurally related analogs to elucidate structure-activity relationships (SARs) and functional distinctions.
Properties
IUPAC Name |
ethyl 4-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c1-4-28-17(26)11-5-7-12(8-6-11)20-13(24)9-23-10-19-15-14(23)16(25)22(3)18(27)21(15)2/h5-8,10H,4,9H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWZRDZOFWCBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122068 | |
| Record name | Ethyl 4-[[2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332117-29-0 | |
| Record name | Ethyl 4-[[2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332117-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[[2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.34 g/mol
- IUPAC Name : this compound
This compound features a purine derivative integrated into a benzoate structure, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with purine derivatives often exhibit significant antioxidant properties. A study highlighted the antioxidant potential of related compounds through various assays, including DPPH and ABTS radical scavenging tests. The presence of the dimethyl and dioxo groups in the purine structure enhances electron donation capabilities, making it an effective scavenger of free radicals .
Acetylcholinesterase Inhibition
This compound has been evaluated for its acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound exhibited a notable inhibition profile in vitro, suggesting potential therapeutic applications in cognitive disorders .
Case Study 1: Neuroprotective Effects
In an experimental study involving irradiated mice, the compound demonstrated neuroprotective effects by mitigating gamma radiation-induced oxidative stress. Behavioral tests indicated improvements in cognitive function post-treatment. The study measured levels of myeloperoxidase (MPO) and glutathione (GSH), revealing that treatment with the compound led to a decrease in MPO levels and an increase in GSH levels, indicative of reduced oxidative damage .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with AChE active sites. The results showed favorable binding energy scores comparable to known AChE inhibitors, supporting its potential as a lead compound for further development .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Reference |
|---|---|---|---|
| This compound | CHNO | AChE Inhibition, Antioxidant | |
| Compound A | CHNO | Moderate AChE Inhibition | |
| Compound B | CHNO | Strong Antioxidant Activity |
This table summarizes comparative data on this compound against other related compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a purine derivative moiety. Its chemical formula is , and it has a molecular weight of approximately 444.40 g/mol. The presence of both ethyl and acetamido groups contributes to its solubility and reactivity, making it suitable for various biological applications.
Pharmacological Applications
2.1 Anticancer Activity
Research indicates that compounds similar to ethyl 4-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)benzoate exhibit promising anticancer properties. The mechanism of action is believed to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .
2.2 Antiviral Properties
Studies have shown that purine derivatives can possess antiviral activity by interfering with viral replication processes. This compound may inhibit specific viral enzymes or receptors, thereby blocking viral entry into host cells or replication within them .
2.3 Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of nucleoside monophosphate kinases or other enzymes linked to purine metabolism, which could be leveraged in treating metabolic disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The ability to modify the structure allows for the generation of various derivatives that can be screened for enhanced biological activity or altered pharmacokinetic properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features
The target compound shares a common 1,3-dimethylpurine-2,6-dione core with its analogs. Key structural differences lie in the substituents attached to the acetamido group (Table 1).
Table 1. Structural Comparison of Purine Derivatives
Key Observations :
- Compound 6 incorporates a benzoisothiazole-piperazine chain, which is associated with central nervous system (CNS) receptor modulation due to piperazine’s affinity for serotonin/dopamine receptors .
- Compounds 11f/g feature triazole-thioether linkages, which confer strong antiproliferative and antimalarial activities via enhanced hydrogen bonding and π-π stacking .
Table 2. Pharmacological Profiles of Purine Derivatives
Key Insights :
- The target compound ’s lack of polar substituents (e.g., triazole or halogen) may limit its antiproliferative potency compared to Compound 11g .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for ethyl 4-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)benzoate?
- Methodology : The compound can be synthesized via refluxing reactants in absolute ethanol with catalytic glacial acetic acid, followed by solvent evaporation under reduced pressure and filtration. This approach aligns with methods used for structurally similar purine derivatives . Key steps include optimizing stoichiometry and reaction time to avoid side products.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Infrared (IR) spectroscopy for functional group analysis (e.g., carbonyl stretching at ~1700 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation. X-ray crystallography (as in ) may resolve ambiguities in hydrogen bonding networks .
Q. What safety protocols should be followed during experimental handling?
- Methodology :
- Avoid ignition sources (P210 in ) and ensure proper ventilation .
- Use PPE (gloves, goggles) and consult Safety Data Sheets (SDS) for first-aid measures, including skin decontamination with soap/water and immediate medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology : Apply Design of Experiments (DoE) principles () to test variables (temperature, catalyst concentration, solvent ratios). Computational tools like quantum chemical reaction path searches () can identify energy barriers and guide experimental parameter selection .
Q. How should contradictory biological activity data be analyzed?
- Methodology :
- Perform dose-response assays to verify reproducibility.
- Use multivariate statistical models (e.g., ANOVA) to isolate confounding variables (e.g., impurities, stereochemical variations) .
- Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and reference analytical methods (e.g., HPLC purity checks in ) .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
- Methodology : Combine density functional theory (DFT) calculations (as in for lattice energy) with transition-state modeling to map reaction pathways. Integrate machine learning () to prioritize experimental conditions based on electronic and steric descriptors .
Q. How to design stability studies under varying environmental conditions?
- Methodology :
- Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring () .
- Apply DoE to evaluate degradation kinetics under stressors (pH, light, oxidation) and identify degradation products via LC-MS .
Q. What frameworks integrate theoretical models with experimental data for mechanistic insights?
- Methodology : Align hypotheses with quantum mechanical models (e.g., frontier molecular orbital theory) to predict reactivity. Validate via isotopic labeling or kinetic isotope effects (KIE). Use iterative feedback loops between computational predictions and experimental results () .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental outcomes?
- Methodology :
- Re-examine computational parameters (e.g., solvent effects, basis sets).
- Perform control experiments to rule out side reactions (e.g., trace metal catalysis).
- Use sensitivity analysis to identify critical variables in the model .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
